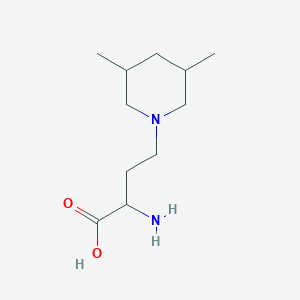
2-Amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid involves several steps. One common method includes the reaction of 3,5-dimethylpiperidine with a suitable amino acid precursor under controlled conditions . The reaction typically requires specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve bulk custom synthesis and procurement .
Análisis De Reacciones Químicas
2-Amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Researchers use it to investigate biological pathways and interactions.
Medicine: It serves as a model compound for drug development and pharmacological studies.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-Amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
2-Amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid can be compared with other similar compounds such as:
This compound derivatives: These compounds have slight modifications in their structure, leading to different properties and applications.
Other piperidine derivatives: Compounds like 3,5-dimethylpiperidine share structural similarities but differ in their functional groups and reactivity.
This compound’s uniqueness lies in its specific structure, which allows for diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H22N2O2 |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
2-amino-4-(3,5-dimethylpiperidin-1-yl)butanoic acid |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(2)7-13(6-8)4-3-10(12)11(14)15/h8-10H,3-7,12H2,1-2H3,(H,14,15) |
Clave InChI |
YQLXXAIHZDGVKU-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN(C1)CCC(C(=O)O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















